4-Fluoro-3-(thiophen-2-YL)-1H-pyrazol-5-amine
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Overview
Description
4-Fluoro-3-(thiophen-2-YL)-1H-pyrazol-5-amine: is a chemical compound that features a pyrazole ring substituted with a fluorine atom and a thiophene ring. This compound is of interest due to its unique structural properties, which make it a valuable subject in various fields of scientific research, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-3-(thiophen-2-YL)-1H-pyrazol-5-amine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones or their equivalents under acidic or basic conditions.
Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Attachment of the Thiophene Ring: The thiophene ring can be introduced via Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative of thiophene with a halogenated pyrazole in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-3-(thiophen-2-YL)-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding pyrazole-5-carboxylic acid derivatives.
Reduction: Formation of this compound derivatives with reduced functional groups.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
4-Fluoro-3-(thiophen-2-YL)-1H-pyrazol-5-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique electronic properties.
Mechanism of Action
The mechanism of action of 4-Fluoro-3-(thiophen-2-YL)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to downstream effects on cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-3-(thiophen-2-YL)benzaldehyde
- 4-Fluoro-3-(thiophen-2-YL)benzoic acid
Comparison
Compared to similar compounds, 4-Fluoro-3-(thiophen-2-YL)-1H-pyrazol-5-amine is unique due to its pyrazole ring structure, which imparts distinct chemical and biological properties. Its fluorine substitution enhances its stability and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C7H6FN3S |
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Molecular Weight |
183.21 g/mol |
IUPAC Name |
4-fluoro-5-thiophen-2-yl-1H-pyrazol-3-amine |
InChI |
InChI=1S/C7H6FN3S/c8-5-6(10-11-7(5)9)4-2-1-3-12-4/h1-3H,(H3,9,10,11) |
InChI Key |
YJNFCNAZXREDPO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=C(C(=NN2)N)F |
Origin of Product |
United States |
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